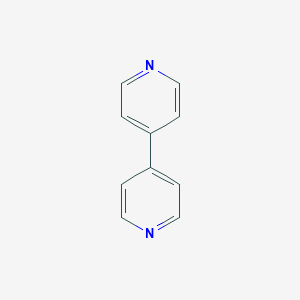

4,4'-Bipyridine

Description

Significance in Modern Chemical Research

4,4'-Bipyridine holds significant importance in modern chemical research, primarily due to its ability to act as a versatile ligand and a redox-active species. Its derivatives, particularly viologens (N,N'-disubstituted 4,4'-bipyridinium salts), are well-known for their electrochemical and electrochromic properties mdpi.comresearchgate.netnih.gov. This has led to their exploration in various high-tech applications, including molecular motors, machines, and switches mdpi.comnih.govnih.gov. The inherent redox activity and electrochromic aptitude of this compound derivatives are key features exploited in the design of multifunctional materials mdpi.comresearchgate.netnih.gov.

Fundamental Role as a Heterocyclic Building Block

As a heterocyclic compound, this compound serves as a fundamental building block in the construction of more complex molecular architectures and materials nih.govnih.gov. Its bidentate nature, with two nitrogen atoms capable of coordinating to metal ions, allows it to bridge metal centers smolecule.comajol.inforasayanjournal.co.in. This bridging capability is crucial in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs) smolecule.commdpi.comnih.govajol.inforesearchgate.netresearchgate.netnanochemres.orgmdpi.com. The rigid structure of this compound also aids in predicting the geometries of these supramolecular assemblies ajol.info. Functionalization of the bipyridine core allows for tuning the properties of the resulting materials mdpi.comresearchgate.netfrontiersin.org.

Overview of Key Research Disciplines Incorporating this compound

This compound is actively researched across several key chemical disciplines:

Coordination Chemistry: Its ability to form stable complexes with transition metals makes it a popular ligand in coordination chemistry smolecule.comacs.orgichem.md. These complexes are investigated for various applications, including catalysis smolecule.com. The coordination behavior can be influenced by factors such as the counterion and solvent used in the synthesis mdpi.com.

Supramolecular Chemistry: this compound is widely used in supramolecular chemistry for constructing complex architectures like MOFs and covalent organic frameworks (COFs) smolecule.commdpi.comnih.govajol.inforesearchgate.net. Its role as a bidentate coordinating ligand is essential for the self-assembly of these structures mdpi.comajol.inforesearchgate.netscielo.org.co.

Electrochemistry: The redox activity of this compound and its derivatives, particularly viologens, is a central theme in electrochemical research mdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.netiieta.org. Studies explore their electron transfer processes and potential applications in areas like electrochromic devices and redox-flow batteries nih.govfrontiersin.org. Electrochemical methods, such as cyclic voltammetry, are used to characterize their redox properties and stability researchgate.netiieta.orgjyu.fi.

Photochemistry: this compound exhibits luminescent properties and can act as a photosensitizer smolecule.comacs.orgacs.org. Research in photochemistry investigates its light absorption and emission characteristics, as well as its role in triggering photochemical reactions, such as hydrogen atom abstraction from alcohols smolecule.comacs.orgacs.org. Derivatives like this compound-N,N'-dioxide are also explored for photochromic properties in coordination polymers acs.org.

These disciplines highlight the diverse applications and fundamental research involving this compound, driven by its unique structural and electronic properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVTWFVJZLCBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27926-72-3 (di-hydrochloride) | |

| Record name | gamma,gamma'-Dipyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027200 | |

| Record name | 4,4'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000556 [mmHg] | |

| Record name | 4,4'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

553-26-4, 37275-48-2, 123333-55-1 | |

| Record name | 4,4′-Bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma,gamma'-Dipyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltransferase, dopamine N- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Bipyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O2OD61CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,4 Bipyridine and Its Derivatives

Homocoupling and Heterocoupling Strategies

Metal-Catalyzed Cross-Coupling Reactions

Among the most powerful tools for the synthesis of 4,4'-bipyridine are metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of a pyridine (B92270) derivative bearing a leaving group (like a halogen) with an organometallic pyridine species. Palladium and nickel are the most common catalysts for these transformations.

The Suzuki coupling reaction is a widely utilized method for constructing C(sp²)–C(sp²) bonds, making it a suitable approach for synthesizing bipyridine structures. This reaction typically involves the palladium-catalyzed coupling of a halopyridine with a pyridylboronic acid or its ester derivative.

Standard conditions for Suzuki coupling often employ a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate (Na₂CO₃). However, the synthesis of bipyridines via this method can be challenging due to the product's ability to coordinate with the metal center, which can lead to catalyst deactivation and result in moderate yields (around 50-65%) and the need for high catalyst loadings (>10 mol%).

To address these limitations, advancements have been made in catalyst systems. For instance, the use of a cyclopalladated ferrocenylimine catalyst has been shown to be stable in the atmosphere and can produce bipyridine derivatives in high yields without the need for an inert gas atmosphere. Another improvement involves the use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst, which has achieved a turnover number (TON) of up to 850,000 in the coupling of 3-pyridine boronic pinacol (B44631) ester with pyridyl halides. While these methods have shown high efficiency, they have been primarily reported for 3- and 4-pyridylboronic acid derivatives.

Table 1: Examples of Suzuki Coupling for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| Pyridyl boronic acids | Bromopyridines | Pd(PPh₃)₄ | Na₂CO₃ | ~50-65% | |

| 3-Pyridine boronic pinacol ester | Pyridyl halides | Cyclopalladated ferrocenylimine | - | High | |

| Pyridyl boronic acids | Pyridyl halides | Pd-Imidazolium salt complex | - | High (TON up to 850,000) |

The Stille coupling reaction provides an alternative route to bipyridines, utilizing organotin compounds (stannylated pyridines) as the organometallic coupling partner. This method is known for its high reactivity and can be effective in cases where Suzuki coupling may not be suitable. A significant drawback of the Stille coupling is the high toxicity of the organotin reagents.

An example of this protocol is the reaction between stannylated pyridines and bromopyridines in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). This approach has been successfully applied to the synthesis of various 2,2'-bipyridines and can be extended to produce more complex structures like biquinolinyl compounds. Another catalytic system for Stille coupling involves the use of 1 mol% cyclopalladated ferrocenylimine with tricyclohexylphosphine, along with copper(I) iodide (CuI) as an additive and cesium fluoride (B91410) (CsF) as a base.

Table 2: Examples of Stille Coupling for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Additives | Yield | Reference |

|---|---|---|---|---|

| Stannylated pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | - | |

| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine / P(Cy)₃ / CuI / CsF | - |

The Negishi coupling is a highly effective method for the preparation of bipyridines, valued for its high yields, mild reaction conditions, and good tolerance of various functional groups. This reaction involves the coupling of an organozinc reagent (pyridyl zinc halide) with a halopyridine, typically catalyzed by a palladium or nickel complex.

Pyridyl zinc halides can be prepared either through transmetalation from a pyridyl lithium species or by the direct reaction of a pyridyl halide with activated zinc. A variety of palladium catalysts have been employed, including those with phosphine (B1218219) ligands. For instance, the use of PdBr(Ph)(PPh₃)₂ has been reported to show high activity. Other effective systems include the use of Pd(dba)₂ with ligands like XPhos. The reactivity of the halopyridine coupling partner generally follows the order I > Br > Cl, with bromopyridines being the most commonly used.

Table 3: Examples of Negishi Coupling for Bipyridine Synthesis

| Organozinc Reagent | Halopyridine | Catalyst / Ligand | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 2-Pyridyl zinc halides | Bromopyridines | Pd(dba)₂ / XPhos | - | - | |

| (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride | 2-Bromopyridine | Pd(PPh₃)₄ | THF | Reflux, 20 h | |

| Pyridyl zinc halide | Pyridyl halide | PdBr(Ph)(PPh₃)₂ | - | - |

Decarboxylative cross-coupling has emerged as a valuable synthetic strategy that utilizes carboxylic acids, which are often inexpensive and readily available, as coupling partners. This method involves the coupling of a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide. For the synthesis of biaryls, this typically involves a palladium and copper co-catalyzed reaction between an aryl carboxylic acid and an aryl halide.

While specific examples detailing the synthesis of this compound via the decarboxylative coupling of pyridine-4-carboxylic acid are not extensively documented in the provided search results, the general methodology has been applied to heteroaromatic carboxylic acids. For instance, palladium-catalyzed decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides has been reported. Additionally, a decarbonylative Suzuki cross-coupling of widely available heterocyclic carboxylic acids with arylboronic acids, catalyzed by palladium, has been shown to produce a variety of heterobiaryls, including those derived from pyridines. These innovations suggest a promising, albeit less explored, avenue for the synthesis of this compound and its derivatives, offering an alternative to traditional cross-coupling partners.

The transition-metal-catalyzed homocoupling of Grignard reagents is an efficient method for the construction of symmetrical bipyridyls, including this compound. This approach is an improvement upon the classical Wurtz coupling. The reaction can be performed in a single step by preparing the Grignard reagent in situ, which then undergoes homocoupling in the presence of a metal catalyst and an oxidant, such as oxygen. The mechanism is proposed to involve the in-situ generation of a low-valent metal species by the Grignard reagent, which then participates in the catalytic cycle.

A recent development in this area is a purple light-promoted radical coupling of 2- or 4-bromopyridines with pyridyl Grignard reagents. This method is notable as it does not require a transition metal catalyst. The reaction is believed to proceed via a single electron transfer (SET) from the Grignard reagent to the bromopyridine, stimulated by the purple light, to generate a pyridyl radical which then couples.

Transition-Metal-Free Synthetic Pathways

Wurtz Coupling Adaptations

The Wurtz coupling reaction, traditionally involving the reductive coupling of alkyl halides with sodium metal, has been adapted for the synthesis of symmetrical biaryls, including this compound. In this context, the reaction typically involves the treatment of a pyridine derivative with a sodium dispersion, followed by oxidation.

The mechanism is believed to proceed through the formation of a pyridyl radical anion upon single electron transfer from sodium. Dimerization of these radical anions and subsequent aromatization through oxidation yields the this compound product.

A notable application of a Wurtz-type coupling is in the synthesis of polyhalogenated 4,4'-bipyridines. This involves the coupling of a 4-lithiodihalopyridine in the presence of an oxidizing agent.

Table 1: Examples of Wurtz Coupling Adaptations for this compound Synthesis

| Starting Material | Reagents | Product | Yield (%) |

| Pyridine | 1. Na dispersion 2. Oxidant | This compound | Moderate |

| 4-Lithio-2,3,5,6-tetrachloropyridine | I₂ or MnO₂ | Octachloro-4,4'-bipyridine | Good |

Direct C-H Functionalization Strategies

Direct C-H functionalization offers an atom-economical approach to the synthesis of this compound by forming a C-C bond directly from two C-H bonds of pyridine precursors, thus avoiding the need for pre-functionalized starting materials.

One such transition-metal-free strategy employs a combination of a bis-phenalenyl compound and potassium tert-butoxide (K(OtBu)). The reaction mechanism involves a single electron transfer (SET) from a phenalenyl-based radical to generate a reactive pyridyl radical, which then couples with another pyridine molecule.

Another innovative approach utilizes a room-temperature stable electride reagent, K⁺(LiHMDS)e⁻, where HMDS is 1,1,1,3,3,3-hexamethyldisilazane. This reagent can mediate the C-H activation of pyridine, leading to the formation of this compound.

Furthermore, a practical method for the regioselective C4-alkylation of pyridines has been developed using a blocking group strategy under Minisci-type conditions, which are typically radical-based C-H functionalization reactions.

Table 2: Examples of Direct C-H Functionalization for this compound Synthesis

| Pyridine Derivative | Reagents | Product | Yield (%) |

| Pyridine | Bis-phenalenyl, K(OtBu) | This compound | Not specified |

| Pyridine | K⁺(LiHMDS)e⁻ | This compound | Not specified |

| Pyridine (with maleate (B1232345) blocking group) | Alkyl carboxylic acid, (NH₄)₂S₂O₈, AgNO₃ | C4-Alkylpyridine | Good |

Dimerization Processes for this compound

Dimerization processes, particularly for the synthesis of functionalized 4,4'-bipyridines, provide a direct route to symmetrical derivatives. A significant example is the synthesis of polyhalogenated 4,4'-bipyridines from dihalopyridines.

This transformation can be achieved in a single step via ortho-lithiation of a dihalopyridine using lithium diisopropylamide (LDA), followed by dimerization. rsc.org The reaction proceeds through a 2-chloro-4-lithio-5-bromopyridine intermediate, which then dimerizes. rsc.org This method has been successfully applied to a range of dihalopyridines, affording the corresponding tetrahalogenated 4,4'-bipyridines in moderate to good yields. rsc.org

Table 3: Synthesis of Polyhalogenated 4,4'-Bipyridines via Dimerization with LDA rsc.org

| Entry | Dihalopyridine | Product | Yield (%) |

| 1 | 2-Chloro-5-bromopyridine | 2,2'-Dichloro-5,5'-dibromo-4,4'-bipyridine | 69 |

| 2 | 2,5-Dichloropyridine | 2,2',5,5'-Tetrachloro-4,4'-bipyridine | 15 |

| 3 | 2-Bromo-5-chloropyridine | 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine | 46 |

| 4 | 2,5-Dibromopyridine | 2,2',5,5'-Tetrabromo-4,4'-bipyridine | 69 |

| 5 | 2-Iodo-5-bromopyridine | 2,2'-Diiodo-5,5'-dibromo-4,4'-bipyridine | 44 |

| 6 | 2,3-Dichloropyridine | 2,2',3,3'-Tetrachloro-4,4'-bipyridine | 45 |

Synthesis of Functionalized this compound Ligands

Functionalized this compound ligands are crucial in the construction of coordination polymers, metal-organic frameworks, and various functional materials. Key derivatives include the N,N'-dioxide and the mono- and di-quaternized species.

Preparation of this compound-N,N'-Dioxide

This compound-N,N'-dioxide is a versatile ligand that can bridge metal centers through its oxygen atoms. Its synthesis involves the oxidation of the nitrogen atoms of this compound. A safe and effective method for this transformation utilizes dimethyldioxirane (B1199080) (DMD) as the oxidizing agent. This method avoids the use of potentially hazardous peroxy acids.

The reaction is typically carried out by treating a solution of this compound in a suitable solvent, such as acetone (B3395972), with a freshly prepared solution of DMD in acetone. The product can be isolated upon completion of the reaction.

A representative experimental procedure involves dissolving this compound in acetone and adding a solution of dimethyldioxirane (DMD) in acetone. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure to yield the this compound-N,N'-dioxide product.

Synthesis of Mono- and Di-Quaternized this compound Derivatives (Viologens and Monoquats)

Mono- and di-quaternized derivatives of this compound, known as monoquats and viologens (or paraquats), respectively, are widely known for their redox activity and applications in electrochromic devices and as herbicides. nih.gov

The synthesis of these compounds is generally achieved through the quaternization of the nitrogen atoms of this compound with alkyl halides.

Monoquats are synthesized by reacting this compound with one equivalent of an alkyl halide. Careful control of the stoichiometry is necessary to favor the mono-alkylation product.

Table 4: Synthesis of N-Alkyl-4-(pyridin-4-yl)pyridin-1-ium Bromides (Monoquats)

| Alkyl Bromide | Product (R-group) | Yield (%) |

| 1-Bromooctane | Octyl | 13 |

| 1-Bromodecane | Decyl | 43 |

| 1-Bromododecane | Dodecyl | 82 |

| 1-Bromotetradecane | Tetradecyl | 76 |

| 1-Bromohexadecane | Hexadecyl | 99 |

| 1-Bromooctadecane | Octadecyl | 95 |

| 1-Bromoeicosane | Eicosyl | 79 |

Viologens are prepared by reacting this compound with two equivalents of an alkyl halide. This can be done in a single step to produce symmetrical viologens (with identical alkyl groups) or in a stepwise manner to create unsymmetrical viologens. For unsymmetrical viologens, a monoquat is first isolated and then reacted with a different alkyl halide.

Table 5: Examples of Viologen Synthesis

| This compound Derivative | Alkylating Agent | Product |

| This compound | 2 eq. Methyl iodide | 1,1'-Dimethyl-4,4'-bipyridinium diiodide (Paraquat) |

| This compound | 2 eq. Benzyl bromide | 1,1'-Dibenzyl-4,4'-bipyridinium dibromide |

| N-methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | Ethyl bromoacetate | 1-Ethoxycarbonylmethyl-1'-methyl-4,4'-bipyridinium dihalide |

Stereoselective Synthesis of Chiral 4,4'-Bipyridines

The synthesis of chiral 4,4'-bipyridines is a significant area of research, driven by their potential applications in asymmetric catalysis and materials science. Atropisomeric 4,4'-bipyridines, which possess axial chirality due to hindered rotation around the C-C bond connecting the two pyridine rings, are a primary focus. The stereoselective synthesis of these compounds presents unique challenges.

One successful approach involves the synthesis of a chiral polyhalogenated this compound derivative, which serves as a versatile precursor for a new family of chiral 4,4'-bipyridines through site-selective cross-coupling reactions. acs.org The resolution of enantiomers is often achieved using High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, with the absolute configurations being determined by X-ray diffraction and electronic circular dichroism. acs.org

Another strategy is the oxidative dimerization of chiral pyridine N-oxides. This method has been shown to be a practical and highly chemo- and stereoselective route to atropisomeric bipyridine N,N'-dioxides, using molecular oxygen as the terminal oxidant. acs.orgpku.edu.cn This approach has been used to synthesize a series of axially chiral bipyridine N,N'-dioxides in yields of up to 75%. acs.orgpku.edu.cn

The LDA-induced 4,4'-dimerization of trihalopyridines is another convergent method for preparing chiral hexahalogeno-4,4'-bipyridines. researchgate.net This is complemented by a divergent approach involving regioselective halogenation of this compound-2,2'-diones. researchgate.net

A two-step synthesis for axially chiral 4,4'-bipyridines starting from commercially available lutidine has also been reported. This method allows for the multi-gram scale production of 3,3',5,5'-tetramethyl-4,4'-bipyridine, which can then be further modified to introduce chirality. nih.gov

| Method | Starting Material | Product Type | Key Features |

| Site-selective cross-coupling | Chiral polyhalogenated this compound | Chiral 4,4'-bipyridines | Versatile precursor, allows for diverse derivatives. acs.org |

| Oxidative Dimerization | Chiral pyridine N-oxides | Atropisomeric bipyridine N,N'-dioxides | Highly chemo- and stereoselective, uses O2 as oxidant. acs.orgpku.edu.cn |

| LDA-induced Dimerization | Trihalopyridines | Chiral hexahalogeno-4,4'-bipyridines | Convergent synthesis approach. researchgate.net |

| Two-step synthesis from lutidine | Lutidine | Axially chiral 4,4'-bipyridines | Scalable to multi-gram quantities. nih.gov |

Derivatization with Halogen Substituents

The introduction of halogen substituents onto the this compound core is a crucial strategy for modifying its electronic properties and providing reactive handles for further functionalization, particularly in cross-coupling reactions.

A straightforward, single-step method for the synthesis of polyhalogenated 4,4'-bipyridines involves the dimerization of dihalopyridines. nih.gov For instance, the ortholithiation of 2-chloro-5-bromopyridine using lithium diisopropylamide (LDA) leads to the formation of a dimer containing two chlorine and two bromine atoms. nih.gov This dimerization procedure has been successfully employed to prepare a variety of halogenated 4,4'-bipyridines in moderate to good yields. researchgate.netnih.gov

Regioselective halogenation reactions of this compound-2,2'-diones offer a divergent pathway to chiral hexahalogenated 4,4'-bipyridines. researchgate.net Furthermore, the introduction of iodine at the 2,2'-positions of 4,4'-bipyridines can be achieved through a copper-catalyzed Finkelstein reaction on the corresponding 2,2'-dibromo derivatives. researchgate.net

| Starting Material | Reagent/Method | Product | Yield |

| 2-Chloro-5-bromopyridine | LDA | Dimer with 2 Cl and 2 Br atoms | Predominantly formed |

| 2,5-Dibromopyridine | LDA | 3e (dimer) | Good yield |

| 2-Bromo-5-chloropyridine | LDA | 3d (dimer) | Moderate yield |

| Iodinated pyridine 1f | LDA | 3f (dimer) | 44% |

Introduction of Carboxylate and Other Acidic Functional Groups

The incorporation of carboxylate and other acidic functional groups into the this compound framework is of significant interest, particularly for applications in the development of metal-organic frameworks (MOFs) and photosensitizers for dye-sensitized solar cells.

One of the first monocarboxylate-substituted this compound ligands, this compound-2-carboxylic acid, was successfully synthesized from this compound. acs.org This ligand has proven useful for the formation of metal-containing building blocks for the assembly of mixed-metal framework materials. acs.org

A convenient and high-yield preparation of 4,4′-dicarboxy-2,2′-bipyridine has been reported through the oxidation of 4,4′-dimethyl-2,2′-bipyridine with potassium dichromate in sulfuric acid. preprints.org An alternative multi-step synthesis process for 2,2'-bipyridine-4,4'-dicarboxylic acid has also been developed, which is noted for its use of low-cost raw materials and mild reaction conditions. nih.gov This five-step process includes the esterification of isonicotinic acid, oxidation to the N-oxide, halogenation, a nickel-catalyzed coupling reaction to form the bipyridine core, and subsequent hydrolysis to the dicarboxylic acid. nih.gov

| Starting Material | Reagents | Product | Key Features |

| This compound | - | This compound-2-carboxylic acid | First monocarboxylate-substituted derivative. acs.org |

| 4,4'-Dimethyl-2,2'-bipyridine (B75555) | Potassium dichromate, Sulfuric acid | 4,4′-Dicarboxy-2,2′-bipyridine | High yield oxidation. preprints.org |

| Isonicotinic acid | Various (multi-step) | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Low raw material cost, mild conditions. nih.gov |

Sustainable and Advanced Synthetic Techniques

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. Sonochemistry and mechanochemistry represent two such advanced techniques that offer significant advantages over traditional solution-based methods.

Sonochemical Methods for this compound Compounds

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and effective technique in the synthesis of various materials. acs.org The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, can generate localized hot spots with extremely high temperatures and pressures, thereby accelerating reaction rates. acs.org

While specific studies detailing the direct sonochemical synthesis of this compound are not prevalent, the utility of ultrasound has been demonstrated in the synthesis of related heterocyclic compounds. For example, ultrasound irradiation has been effectively used in the synthesis of 1,4-dihydropyridine (B1200194) and 4H-pyran derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. acs.orgnih.gov Furthermore, the ultrasound-assisted synthesis of coumarins using a poly(4-vinylpyridinium) hydrogen sulfate (B86663) catalyst highlights the potential for pyridine-based systems in sonochemical transformations. nih.gov These examples underscore the potential of sonochemical methods to be applied to the synthesis of this compound and its derivatives, offering a more energy-efficient and faster alternative to traditional synthetic routes.

Mechanochemical Grinding Syntheses

Mechanochemistry, which involves inducing chemical reactions through mechanical force, offers a solvent-free or low-solvent approach to synthesis, making it an inherently greener and more sustainable methodology. acs.org Ball milling and twin-screw extrusion are common techniques used in mechanochemical synthesis.

This approach has been successfully applied to the synthesis of coordination polymers based on this compound. acs.org A comparative study of mechanochemical versus solution and slurry methods for the synthesis of five coordination polymers formed from a 1:1 ratio of this compound and various metal nitrates (Co, Ni, Zn, Cu, Cd) demonstrated that both ball milling and twin-screw extrusion provide high-yield, low-waste routes to the same products obtained from solution. acs.org

Mechanochemical methods have also been employed for the rapid and efficient solid-state synthesis of bipyridine metal complexes. nih.gov For instance, the synthesis of Pd(BiPy)Cl₂ was achieved with an approximate yield of 83% after just 5 minutes of ball milling at 15 Hz. nih.gov Similarly, the reaction of Fe(BF₄)₂·6H₂O with 2,2'-bipyridine (B1663995) to form Fe(BiPy)₃(BF₄)₂ was completed within 15 minutes at 15 Hz. nih.gov These examples clearly indicate that mechanochemistry is a more sustainable and efficient alternative to conventional solvothermal methodologies for the synthesis of bipyridine-containing materials, offering advantages in terms of reaction time, yield, and waste reduction. nih.gov

| Technique | Reactants | Product | Reaction Time | Frequency | Yield |

| Ball Milling | PdCl₂, 2,2'-Bipyridine | Pd(BiPy)Cl₂ | 5 minutes | 15 Hz | ~83% |

| Ball Milling | Fe(BF₄)₂·6H₂O, 2,2'-Bipyridine | Fe(BiPy)₃(BF₄)₂ | 15 minutes | 15 Hz | Complete conversion |

| Ball Milling | CoCl₂·6H₂O, 2,2'-Bipyridine | Co(Bipy)₃Cl₂ | 60 minutes | - | Complete conversion |

Coordination Chemistry of 4,4 Bipyridine

Metal-Organic Frameworks (MOFs) Featuring 4,4'-Bipyridine Linkers

Design Principles and Rational Construction of this compound-Based MOFs

The construction of Metal-Organic Frameworks (MOFs) utilizing this compound as a linker is a prime example of rational design in chemistry. The predictability of the coordination between the nitrogen atoms of the bipyridine and various metal centers allows for the systematic assembly of complex, porous structures. Key design principles revolve around the selection of metal ions with specific coordination geometries and the use of ancillary ligands to control the dimensionality and topology of the resulting framework.

The "pillar-layer" strategy is a prominent design principle where two-dimensional layers, often formed by metal carboxylates, are linked by this compound "pillars" to create a three-dimensional framework. This approach allows for the tuning of pore size and shape by varying the length of the pillar ligand. For instance, porous MOFs have been constructed based on [Zn₄(bpta)₂(H₂O)₂] (H₄bpta = 1,1′-biphenyl-2,2′,6,6′-tetracarboxylic acid) layers, which are pillared by different bipyridine ligands to yield structures with varying pore volumes and gas adsorption properties. The choice of solvent can also significantly influence the final structure, leading to different dimensionalities (1D, 2D, or 3D) from the same set of starting materials.

Coordination modulation, a method that introduces competing ligands (modulators) during synthesis, provides another layer of control over the size, shape, and defects within the MOF crystals. This technique allows for fine-tuning of the material's properties for specific applications. The rational construction of MOFs is not limited to single-component systems; the integration of different MOFs into hybrid structures is an emerging strategy to create materials with enhanced and synergistic properties.

Investigation of Diverse Framework Architectures in MOFs

The versatility of this compound as a bridging ligand, in combination with various metal ions and other organic linkers, gives rise to a remarkable diversity of framework architectures in MOFs. These architectures can range from simple one-dimensional (1D) chains to complex three-dimensional (3D) networks with interpenetration and novel topologies.

One-dimensional structures often consist of linear or zigzag chains of metal ions bridged by this compound. These chains can then be further organized into higher-dimensional structures through weaker interactions like hydrogen bonding. Two-dimensional (2D) layered structures are also common, where metal ions and other ligands form sheets that are either separated or pillared by this compound. For example, a 2D MOF with a cage-type structure has been synthesized using Cu(II), a flexible dicarboxylate, and a bipyridyl propane ligand.

Three-dimensional frameworks represent the most complex architectures and offer the highest potential for applications such as gas storage and catalysis. These can be formed through the direct connection of metal nodes by this compound in all three dimensions or through the pillaring of 2D layers. Interpenetration, where two or more independent frameworks grow through each other, is a common feature in 3D MOFs and can significantly affect the porosity of the material. A 3D twofold interpenetrated structure was observed in a Cu(II) MOF constructed with this compound and a different dicarboxylate ligand. The topological analysis of these frameworks, which simplifies the complex structure into a set of nodes and linkers, is a powerful tool for classifying and understanding the vast array of architectures that can be achieved. For instance, a zinc(II) MOF with a novel (3,3,6)-connected 3-nodal net topology has been reported.

| Metal Ion | Ancillary Ligand | Dimensionality | Key Structural Feature |

|---|---|---|---|

| Cu(II) | Piperonylic acid | 1D | Zigzag and linear polymeric chains |

| Zn(II) | 1,1′-biphenyl-2,2′,6,6′-tetracarboxylic acid | 3D | Pillar-layer structure |

| Cd(II), Mn(II), Zn(II) | 1,3-adamantanediacetate | 1D, 2D, 3D | Solvent-dependent structural diversity |

| Co(II) | 1,2,4,5-benzenetetracarboxylate | 3D | Pillared-layer framework |

Coordination of Specific Metal Ions (e.g., Cu(II), Zn(II), Co(II), Ni(II), Sr(II), V(III), Mn(II), Re(I), Ru(II)) within this compound MOFs

Cu(II): Copper(II) ions are frequently used in the construction of this compound MOFs and can adopt various coordination geometries, including tetrahedral and octahedral. rsc.org In one series of Cu(II) MOFs, the coordination environment was tuned from tetrahedral to octahedral by varying the solvothermal conditions and ligand derivatives. rsc.org The Cu-N bond lengths in these structures typically fall within the range of reported values for similar Cu(II) coordination polymers. nih.gov

Zn(II): Zinc(II) ions, with their flexible coordination sphere, can lead to a wide variety of framework topologies. In a Zn(II) MOF with a novel topology, three crystallographically independent Zn(II) cations were observed, including a binuclear paddle-wheel cluster. cell.com The coordination environment around the zinc centers can range from tetrahedral to octahedral, depending on the other ligands present. For example, a coordination polymer of Zn(II) with this compound features a distorted octahedral environment with two nitrogen atoms from bridging bipyridine ligands. nih.gov

Co(II): Cobalt(II) can also form diverse structures with this compound. In a porous metal-organic complex, Co(II) was found to be hepta-coordinated by three nitrogen atoms from bipyridine units and four oxygen atoms from two nitrate groups. rsc.org In another example, two different 3D pillared-layer frameworks were synthesized with Co(II), 1,2,4,5-benzenetetracarboxylate, and this compound under different solvothermal conditions. researchgate.net

Ni(II): Nickel(II) has been incorporated into 3D porous pillared-layer MOFs where the Ni(II) ions are interconnected by carboxylate ligands to form 2D layers, which are then pillared by this compound. rsc.org A Ni(II) MOF with mixed carboxylate and bipyridine ligands displayed two different types of nickel(II) centers. researchgate.net

Sr(II): Strontium(II) has been incorporated into coordination polymers with this compound. In one instance, a 1D coordination polymer was formed containing radical-anionic dpp-Bian⁻ and 4,4'-bipy⁻ ligands. researchgate.net

V(III): While vanadium-based MOFs are less common, V(III) has been used to create hybrid crystalline materials. These materials often feature infinite (V-O-V)n chains linked by organic ligands. Although specific examples with this compound are not as prevalent, the principles of MOF construction suggest its feasibility as a linker.

Mn(II): Manganese(II) has been used to synthesize a series of flexible MOFs with this compound and a flexible dicarboxylate, resulting in 1D, 2D, and 3D structures. researchgate.net In one case, a binuclear {Mn₂(RCOO)₄} building block was formed with a distorted pentagonal bipyramidal coordination environment for the Mn(II) ions. acs.org

Re(I): Rhenium(I) complexes, particularly those with a tricarbonyl core, can be incorporated into frameworks. A rhenium bipyridine complex, 2,2'-bipyridine-5,5'-dicarbaldehydetricarbonylchlororhenium(I), has been synthesized and used as a building block for covalent-organic frameworks, showcasing bidentate coordination of the bipyridine ligand to the rhenium center. rsc.org

Ru(II): Ruthenium(II) complexes with this compound are well-known. Ruthenium paddle-wheel inorganic building units have been used to construct a 2D nanoporous framework where each paddle wheel is coordinated axially by two bipyridine linkers. mdpi.com The coordination of this compound to Ru(II) can also lead to the formation of discrete molecular polygons, such as Ru₃ triangles and Ru₄ squares. acs.org

| Metal Ion | Coordination Geometry | Representative MOF/Complex |

|---|---|---|

| Cu(II) | Tetrahedral, Octahedral | [Cu(4,4′-DP)Cl]n, [Cu(4,4′-TMDP)Cl]n |

| Zn(II) | Tetrahedral, Octahedral | [Zn₃(C₂₁H₁₂NO₆)₂(C₁₀H₈N₂)₁.₅(C₃H₇NO)₂]n |

| Co(II) | Heptacoordinated, Octahedral | Co(bpy)₁.₅(NO₃)₂, [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O |

| Ni(II) | Octahedral | [Ni(HBTC)(4,4′-bipy)] |

| Sr(II) | - | [{(dpp-Bian)Sr(4,4′-bipy)(thf)₂}·4thf]n |

| V(III) | Octahedral | General V-MOFs with (V-O-V)n chains |

| Mn(II) | Pentagonal Bipyramidal | {Mn₂(μ-RCOO-κ¹,κ²)₂(4,4′-dmbpy)₂(RCOO-κ²)₂} |

| Re(I) | Octahedral | 2,2'-bipyridine-5,5'-dicarbaldehydetricarbonylchlororhenium(I) |

| Ru(II) | Octahedral | [Ru₂(bzpdc)(bipy)], [(cyclen)₃Ru₃(4,4′-bpy)₃]⁶⁺ |

Reactivity and Transformations within Coordinated this compound Systems

Dearomatization Processes of Coordinated this compound Ligands

The dearomatization of pyridines is a powerful synthetic tool for accessing three-dimensional piperidine structures from flat aromatic precursors. While much of the research has focused on uncoordinated pyridines, the principles can be extended to coordinated this compound. Activation of the pyridine (B92270) ring is typically required for nucleophilic attack. In the context of a coordinated this compound, the metal center itself can act as a Lewis acid, withdrawing electron density from the pyridine rings and making them more susceptible to nucleophilic attack.

Methodologies for pyridine dearomatization often involve the formation of N-acylpyridinium or N-sulfonylpyridinium salts, which are then attacked by nucleophiles. In a coordinated system, the electron-withdrawing effect of the metal could facilitate dearomatization under milder conditions. For example, the reaction of unactivated pyridine with an organocalcium reagent leads to a dearomatized 4-allyl-1,4-dihydropyridine coordinated to the calcium center. This suggests that coordination to a metal can play a direct role in the dearomatization process. While specific examples of dearomatization within this compound-based MOFs are still emerging, the fundamental reactivity of coordinated pyridines points to the potential for post-synthetic modification of these materials through dearomatization reactions.

Impact of Protonation on Coordinated this compound Species

In a study of a cobalt(II) 2,6-pyridinedicarboxylate system, the extent of protonation of the 4,4'-bipyridinium cations was found to be dependent on the nature of the guest molecule, leading to different host-guest templates. researchgate.net The protonation state of the ligand also significantly affects the electronic properties of the metal complex. For instance, in a ruthenium complex containing a 4,4'-dihydroxy-2,2'-bipyridine ligand, deprotonation of the hydroxyl groups leads to significant electronic donation to the metal center, which in turn affects the reduction potential of the Ru³⁺/²⁺ couple. rsc.org This pH-dependent behavior highlights how protonation and deprotonation can be used to tune the redox properties of coordinated bipyridine systems. The impact of ligand protonation is a key consideration in the design of functional materials, particularly those intended for applications in aqueous environments or involving proton-coupled electron transfer processes. nih.gov

Intramolecular Nucleophilic Attack Mechanisms Involving Coordinated this compound

The coordination of a bipyridine ligand to a metal center can activate it towards nucleophilic attack, not only from external nucleophiles but also from other ligands within the same coordination sphere. An example of this is the intramolecular nucleophilic addition to the 2-position of a coordinated 2,2'-bipyridine (B1663995) by a deprotonated dimethyl sulfide ligand in a rhenium complex. In this reaction, deprotonation of the dimethyl sulfide ligand generates a nucleophilic methylene group that attacks the adjacent bipyridine ring, forming a new C-C bond.

This type of intramolecular reaction demonstrates how the coordination environment can be precisely engineered to facilitate specific chemical transformations. The proximity of the reacting groups, enforced by their coordination to the same metal center, is a key factor in promoting such intramolecular processes. While this specific example involves 2,2'-bipyridine, similar mechanisms can be envisioned for coordinated this compound, particularly if a nucleophilic group is present on an adjacent ligand. Such intramolecular reactions could be a powerful tool for the post-synthetic modification of MOFs, allowing for the creation of new functionalities and the alteration of framework properties in a controlled manner.

Supramolecular Chemistry and Crystal Engineering with 4,4 Bipyridine

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in directing the assembly of 4,4'-bipyridine molecules and their co-formers into ordered crystalline structures. These interactions, including hydrogen bonding and π-π stacking, are fundamental to the principles of crystal engineering and supramolecular synthesis iucr.orgrsc.org.

Hydrogen Bonding Networks (O-H⋯N, N-H⋯O, C-H⋯O)

Hydrogen bonding is a primary driving force in the crystallization of this compound with molecules containing hydrogen bond donors iucr.orgrsc.org. The nitrogen atoms in the pyridine (B92270) rings of this compound act as effective hydrogen bond acceptors rsc.org.

O-H⋯N Interactions: Strong O-H⋯N hydrogen bonds are commonly observed between carboxylic acids, alcohols, or water molecules and the nitrogen atoms of this compound. For example, co-crystals of this compound with carboxylic acids frequently exhibit robust O-H⋯N interactions, forming predictable supramolecular synthons iucr.orgrsc.orgnih.gov. In the co-crystal of this compound with 3-chlorothiophene-2-carboxylic acid, a distinctive O-H⋯N-based synthon is present, contributing to the stabilization of the crystal structure iucr.org. Another example is the co-crystal of this compound with 5-fluoroisophthalic acid, where O-H⋯N hydrogen bonds form a wave-like tape motif nih.gov. The crystal structure of this compound diacetic acidate is built upon strong O-H⋯N hydrogen bonds between this compound and acetic acid molecules acs.org.

N-H⋯O Interactions: While less common with neutral this compound, N-H⋯O hydrogen bonds can be significant in systems involving protonated 4,4'-bipyridinium species or co-formers with N-H donor groups. In some co-crystals and salts formed with organic acids, charge-assisted N-H⋯O hydrogen bonds are essential for the crystal packing rsc.orgacs.org.

Data on hydrogen bond distances can provide insights into the strength and nature of these interactions in specific this compound structures. For instance, in a complex involving diprotonated this compound, strong hydrogen bonds with donor-acceptor distances (N⋯O and O⋯O) were found in the range of 2.54-2.98 Å nih.gov.

π-π Stacking Interactions in this compound Assemblies

π-π stacking interactions between the aromatic rings of this compound molecules or between this compound and other aromatic co-formers are significant in the formation and stabilization of supramolecular structures iucr.orgnih.govresearchgate.net. These attractive forces arise from the interaction of the π electron clouds of the aromatic rings.

Studies using techniques like 1H NMR have investigated the π-π stacking interactions between phenols and this compound, demonstrating their influence on chemical shifts and providing evidence for these interactions in solution and potentially in the solid state researchgate.net.

In coordination polymers utilizing this compound as a linker, π-π interactions between adjacent bipyridine ligands can reinforce the structure and influence the packing arrangement iucr.org. For instance, in a silver(I) coordination polymer with this compound, π-π interactions between pyridine rings connect the chains, with centroid-centroid distances reported between 3.638 and 3.688 Å iucr.org.

Co-crystallization and Molecular Adduct Formation

Co-crystallization is a key strategy in crystal engineering to create new solid forms with desired properties by bringing together two or more molecules that co-crystallize through non-covalent interactions iucr.orgnih.gov. This compound is widely used as a co-former in the synthesis of molecular adducts and co-crystals due to its hydrogen bond accepting capabilities and rigid structure iucr.orgacs.org.

The co-crystallization of this compound with various organic molecules, particularly those with hydrogen bond donor groups like carboxylic acids and phenols, has been extensively studied iucr.orgnih.govacs.orgresearchgate.netnih.govnih.gov. These studies aim to understand and control the formation of specific supramolecular synthons and crystal structures. For instance, this compound forms co-crystals with carboxylic acids, often resulting in O-H⋯N hydrogen bonded networks iucr.orgnih.gov. The stoichiometry of the co-crystal can vary depending on the co-former and crystallization conditions nih.govnih.gov.

Molecular adducts of this compound N,N'-dioxide with various acids have also been reported, showcasing the role of hydrogen bonding (N-H⋯O, O-H⋯O, C-H⋯O) in their formation and resulting in structures such as planar sheets, ladders, and pseudorotaxane-type assemblies rsc.org.

The study of co-crystallization with this compound contributes to the broader understanding of intermolecular interactions and their role in solid-state assembly, with implications for tuning the physical properties of materials iucr.org.

Strategies for Crystal Engineering

Crystal engineering with this compound involves the deliberate design and synthesis of crystalline solids with desired structures and properties by exploiting the directional nature of intermolecular interactions, particularly coordination bonds and hydrogen bonds formed by this compound sigmaaldrich.com.

Key strategies include:

Using this compound as a Bridging Ligand: this compound's linear structure and ditopic nature make it an excellent bridging ligand for connecting metal ions or organic building blocks, leading to the formation of extended coordination polymers and MOFs smolecule.comsigmaaldrich.com. The geometry around the metal center and the rigidity of the bipyridine linker influence the dimensionality and topology of the resulting network sigmaaldrich.comub.edu.

Utilizing Hydrogen Bonding Synthons: Designing co-crystal systems where this compound participates in predictable hydrogen bonding interactions (e.g., O-H⋯N with carboxylic acids) allows for the rational construction of supramolecular architectures iucr.orgnih.gov. The concept of supramolecular synthons is central to this approach iucr.org.

Controlling Crystallization Conditions: Varying parameters such as solvent, temperature, and concentration can influence the type of interactions formed and the resulting crystal structure, potentially leading to different polymorphs or co-crystals rsc.orgnih.govub.edu.

The goal of these strategies is to achieve control over the self-assembly process at the molecular level to produce crystalline materials with specific network topologies, porosity, and physical properties sigmaaldrich.comacs.org.

Self-Assembly Processes Leading to Higher-Order Architectures

The self-assembly of this compound with metal ions or organic molecules through coordination and non-covalent interactions results in the formation of higher-order architectures, ranging from one-dimensional chains to complex three-dimensional networks sigmaaldrich.comresearchgate.net.

Coordination Polymers: this compound is a common linker in the formation of coordination polymers, where it connects metal centers into extended structures. The geometry of the metal ion and the coordination environment dictate the resulting polymer architecture, which can include linear chains, zigzag chains, grids, and diamondoid networks sigmaaldrich.comub.eduacs.org. For example, this compound has been used to construct 1D coordination polymer chains with Zn(II) centers, which are further assembled into a 3D network by hydrogen bonding researchgate.net. Silver(I) ions and this compound can form chains linked by π-π stacking into a 2D structure, which is further extended to a 3D supramolecular structure through other interactions iucr.org.

Metal-Organic Frameworks (MOFs): this compound serves as a linker in the construction of MOFs, which are porous crystalline materials with potential applications in gas storage, catalysis, and sensing mdpi.comsmolecule.com. The rigid nature of this compound contributes to the stability and defined pore structure of these frameworks rsc.org.

Supramolecular Organic Frameworks (SOFs) and Molecular Networks: Through directed hydrogen bonding and π-π stacking, this compound can self-assemble with organic molecules to form extended supramolecular networks and frameworks iucr.orgresearchgate.netrsc.org. These can include layered structures, chains of rings, and other complex architectures stabilized by non-covalent interactions researchgate.netrsc.org.

The self-assembly process is driven by the inherent recognition properties of the molecular building blocks and the directional nature of the intermolecular forces, leading to the spontaneous formation of ordered crystalline phases ruben-group.descielo.br.

Comparative Analysis with Alternative Rigid Cross-Conjugated Linkers

This compound is a prominent example of a rigid cross-conjugated linker used in supramolecular chemistry and crystal engineering. Its effectiveness stems from its linearity, rigidity, and accessible nitrogen atoms for coordination and hydrogen bonding. Comparing this compound with alternative rigid cross-conjugated linkers highlights the unique advantages and potential limitations of each building block.

Alternative linkers might include other bipyridine isomers (e.g., 2,2'-bipyridine), polyazaaromatic compounds, or rigid organic molecules with multiple functional groups capable of directing assembly acs.orgnih.gov.

Comparison with 2,2'-Bipyridine (B1663995): While both are bipyridine isomers, 2,2'-bipyridine typically acts as a chelating ligand, forming stable five-membered rings with metal ions, whereas this compound acts as a bridging ligand due to the para linkage of the pyridine rings acs.org. This difference in coordination mode leads to distinct structural outcomes in coordination polymers and metal complexes. Studies comparing the solid-form landscapes of 2,2'- and this compound show differences in their crystallization behavior and the types of solvates and co-crystals formed acs.org. The exposed nitrogen atoms in this compound facilitate the accommodation of larger co-formers compared to 2,2'-bipyridine acs.org.

The selection of this compound or an alternative linker depends on the desired supramolecular architecture and the specific properties targeted for the final material. This compound's well-established coordination chemistry and hydrogen bonding capabilities make it a versatile and widely used building block, but exploring alternative linkers allows for the creation of novel structures and functionalities.

Advanced Characterization Techniques for 4,4 Bipyridine Based Materials

Spectroscopic Methods

Spectroscopy plays a vital role in elucidating the characteristics of 4,4'-bipyridine and its derived materials. Different spectroscopic methods offer complementary information about molecular vibrations, electronic transitions, spin states, and chirality.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are fundamental techniques for identifying functional groups and studying molecular vibrations within this compound-based materials. These methods can confirm the presence of the this compound ligand and provide information about its coordination to metal centers or its involvement in intermolecular interactions.

FTIR spectra of this compound itself have been reported, showing characteristic vibrational modes nih.govthermofisher.comchemicalbook.comnist.govresearchgate.net. Studies on the adsorption of this compound on metal oxide surfaces like silica (B1680970), alumina, and titania have utilized IR spectroscopy to investigate the adsorption process and the resulting surface species optica.org. In coordination polymers and complexes, shifts in the vibrational frequencies of the bipyridine ligand upon coordination to metal ions indicate the formation of coordination bonds ijcrcps.com. For instance, the infrared spectra of metal complexes of Co(II), Cu(II), and Zn(II) with this compound as a ligand have been used for characterization, indicating the coordination of the ligand to the metal ions ijcrcps.com. FTIR spectroscopy has also been employed in the characterization of cocrystals involving this compound, where changes in the spectra compared to the pure components indicate the formation of a new crystalline phase through interactions between the components researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectroelectrochemistry

UV-Vis spectroscopy is used to probe the electronic transitions within this compound-based materials, including ligand-centered (LC) π-π* transitions and metal-to-ligand charge transfer (MLCT) bands when coordinated to metal centers. The UV-Vis spectrum of this compound in acetonitrile (B52724) shows an absorption wavelength at 238 nm with an absorption coefficient of 12600 M⁻¹cm⁻¹ photochemcad.com.

Spectroelectrochemistry combines electrochemical techniques with UV-Vis spectroscopy, allowing for the study of electronic spectral changes upon controlled oxidation or reduction. This is particularly useful for electroactive this compound derivatives, such as viologens (quaternized this compound derivatives), which undergo reversible redox processes accompanied by distinct color changes alkalimetals.comnih.govacs.orgacs.org. Spectroelectrochemical studies of the reduction products of this compound and its quaternized derivatives have shown that the radicals formed by one-electron reduction exhibit similar spectra, with bands in the near IR-visible region assigned to transitions from the SOMO (singly occupied molecular orbital) to higher orbitals acs.org. Spectroelectrochemistry has also been applied to study ruthenium complexes containing functionalized bipyridine ligands, revealing changes in MLCT or mixed metal-ligand to charge transfer bands upon oxidation rsc.org. Studies on dyes used in dye-sensitized solar cells, including those based on 4,4'-dicarboxylato-2,2'-bipyridine, have utilized spectroelectrochemistry to investigate the redox characteristics and spectral shifts upon oxidation core.ac.uk.

Luminescence Spectroscopy and Photophysical Property Determination

Luminescence spectroscopy investigates the emission properties of this compound-based materials, which can arise from ligand-centered fluorescence or phosphorescence, or metal-to-ligand charge transfer excited states in metal complexes. The photophysical properties, including absorption and emission wavelengths, lifetimes, and quantum yields, provide insights into the excited-state behavior.

While free this compound typically does not exhibit strong emission in the visible range, its coordination to certain metal ions or its modification with specific substituents can lead to luminescence mdpi.com. Coordination polymers involving this compound have shown luminescence properties, with emission bands observed in the solid state mdpi.comresearchgate.netresearchgate.net. For example, a Cd(II) complex with this compound and a cinnamic acid derivative showed an emission maximum at 475 nm in the solid state when excited at 330 nm mdpi.com. Mechanochromic luminescence, where the emission color changes upon mechanical grinding, has been observed in bismuth coordination polymers containing N,N'-dioxide-4,4'-bipyridine acs.org. These materials exhibit phosphorescence, with quantum yields up to 54% acs.org. The photophysical properties of metal complexes can be tuned by modifying the bipyridine ligand. For instance, introducing methoxy (B1213986) groups to 4,4'-dimethyl-2,2'-bipyridine (B75555) in a copper(I) complex induced a blue shift in the absorption maximum, allowing for fine-tuning of the photophysics oup.com. Studies on ruthenium(II) complexes with 4,4'-dimethoxy-2,2'-bipyridine (B102126) have shown red-shifts in both MLCT absorption and luminescence maxima compared to complexes with unsubstituted bipyridine, demonstrating the effect of electron-donating substituents on photophysical properties tandfonline.com.

Resonance Raman (rR) Spectroscopy

Resonance Raman spectroscopy is a powerful technique for studying the vibrational properties of a molecule when excited by light in resonance with an electronic transition. This selectively enhances the Raman signals of the chromophore involved in the electronic transition, providing detailed information about its structure and bonding in the excited state.

Resonance Raman spectroscopy has been applied to study the radical anion and N-hydro radical of this compound acs.orgacs.org. By exciting in resonance with specific electronic transitions of these radical species, their vibrational modes can be selectively enhanced and analyzed acs.org. This allows for the correlation between observed Raman lines and calculated vibrational modes, aiding in the interpretation of vibrational features acs.org. Time-resolved resonance Raman spectroscopy can capture the vibrational spectra of transient species, such as excited states or reaction intermediates, providing insights into their structural dynamics acs.orgstfc.ac.uk. Studies on ruthenium polypyridine complexes, including those with bipyridine ligands, have utilized resonance Raman spectroscopy to assign electronic absorption bands and study the structural and electronic properties of both ground and metal-to-ligand charge transfer excited states nih.govuark.edu. Surface-enhanced Raman scattering (SERS) of this compound on substrates like graphene has also been investigated, providing insights into the molecule's interaction with the surface based on changes in the Raman spectrum researchgate.net.

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study materials with unpaired electrons, such as radicals or paramagnetic metal ions. In the context of this compound, EPR can be used to investigate radical species formed upon reduction of the bipyridine ligand or to study the electronic environment of paramagnetic metal ions coordinated to this compound.

EPR studies have been conducted on the radical anion of this compound, which is formed by one-electron reduction nih.govox.ac.uk. These studies can provide information about the spin density distribution within the radical. EPR has also been used to study charge transfer processes involving the this compound skeleton in certain compounds, where the intensity of the EPR signal attributed to radical cations is dependent on factors like basicity nih.gov. Metal-organic frameworks containing this compound linkers and paramagnetic metal ions have been characterized by EPR, revealing changes in magnetic interactions during processes like hydration-dehydration cycles nih.gov. EPR spectroscopy is also a valuable tool for studying the electronic environment and iono-covalent features of paramagnetic metal ions like Cu(II) when coordinated to bipyridine ligands, including substituted this compound derivatives researchgate.net. Studies on manganese complexes with bipyridine ligands have utilized EPR to investigate the electronic structure and potential electron transfer from the metal center to the ligand epa.govmdpi.com.

Electronic Circular Dichroism (ECD) for Chiral Systems

Electronic Circular Dichroism (ECD) spectroscopy is a technique used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. While this compound itself is achiral, it can be incorporated into chiral systems, such as atropisomeric derivatives or coordination complexes with chiral co-ligands, which can then be studied by ECD.

ECD spectroscopy, often coupled with theoretical calculations like time-dependent density functional theory (TD-DFT), is used to determine the absolute configuration of chiral this compound derivatives, particularly those exhibiting atropisomerism due to restricted rotation around the central bond mdpi.comnih.govacs.orgnih.gov. The ECD spectra of enantiomers show opposite traces, as expected for chiral molecules mdpi.com. This technique is crucial for assigning the absolute configuration of separated enantiomers nih.govacs.orgnih.gov. ECD has also been applied to study chiral coordination complexes containing bipyridine ligands, providing insights into their chiroptical properties and structural changes chimia.chresearchgate.net. Time-resolved circular dichroism (TRCD) spectroscopy extends this to the time domain, allowing for the study of ultrafast changes in ECD that reflect conformational changes or excited-state dynamics in chiral systems chimia.ch.

Diffraction-Based Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining precise, three-dimensional structural information of crystalline compounds. By analyzing the diffraction pattern produced when a single crystal is exposed to X-rays, researchers can determine the exact positions of individual atoms within the crystal lattice. This provides bond lengths, bond angles, and molecular conformations, offering a complete picture of the molecular and supramolecular structure.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD provides highly detailed structural information from a single crystal, powder X-ray diffraction (PXRD) is indispensable for characterizing the bulk crystalline phase of a material. PXRD patterns are obtained from a polycrystalline sample and represent a fingerprint of its crystal structure. This technique is particularly useful for confirming the phase purity of synthesized materials, identifying known crystalline phases, and studying structural changes as a function of temperature, pressure, or guest molecule inclusion.

For this compound based coordination polymers and MOFs, PXRD is commonly used to verify that the bulk material synthesized is consistent with the structure determined by SCXRD on a single crystal. researchgate.netnanochemres.org PXRD can also be used to study polymorphism, where a compound can crystallize in different forms with distinct PXRD patterns. For example, PXRD has been used to investigate three polymorphic forms of a co-crystal of this compound and pimelic acid, and to study their temperature-dependent transformations. nih.gov Furthermore, PXRD is crucial for characterizing materials that are difficult to obtain as large single crystals, such as some MOFs and coordination polymers. cambridge.orgresearchgate.net

Neutron Powder Diffraction for Hydrogen Atom Localization

Neutron powder diffraction is a powerful technique for structural studies, particularly valuable for materials containing light elements like hydrogen. Unlike X-rays, which scatter more strongly from heavier atoms, neutrons are scattered by the atomic nuclei, and their scattering amplitude does not correlate directly with atomic number. Hydrogen atoms, which are often difficult to precisely locate using X-ray diffraction due to their low electron density, have a significant neutron scattering cross-section, allowing for their accurate localization. rsc.org

In this compound based materials, hydrogen bonding plays a crucial role in the formation and stabilization of supramolecular structures, especially in co-crystals and coordination polymers where this compound can be protonated or involved in N-H...O or C-H...O interactions. researchgate.netiucr.org Neutron powder diffraction can provide precise information about the positions of hydrogen atoms involved in these interactions, allowing for a detailed analysis of hydrogen bond lengths and angles. This is particularly important for understanding phenomena like proton transfer, which has been studied in co-crystals of this compound using neutron diffraction. iucr.orgreading.ac.uk Neutron diffraction studies have been used to investigate hydrogen bonding in cocrystals of benzene-1,2,4,5-tetracarboxylic acid and 4,4′-bipyridine, providing insights into the N-H...O hydrogen bond distances. iucr.orgresearchgate.net

Electrochemical Characterization

Electrochemical techniques are vital for probing the electronic properties and redox behavior of this compound and its derived materials. The ability of bipyridine ligands to undergo reversible reduction is particularly relevant for applications in areas such as electrochromic devices, redox flow batteries, and electrocatalysis. nih.govfrontiersin.org

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox processes of a compound. In a CV experiment, the potential of a working electrode is scanned linearly between two limits at a constant rate, and the resulting current is measured. The resulting voltammogram, a plot of current versus potential, provides information about the redox potentials of electroactive species, the reversibility of electron transfer reactions, and the presence of coupled chemical reactions.

This compound itself can undergo reduction, and its redox behavior is significantly influenced when incorporated into coordination complexes or quaternized to form viologens. nih.govacs.org Cyclic voltammetry is extensively used to study the reduction of this compound based materials, revealing characteristic reduction waves corresponding to the formation of radical anions and dianions. ox.ac.uknih.gov For example, CV has been used to investigate the electrochemical properties of charge transfer complexes of this compound with benzoquinone derivatives, showing the redox response at a platinum electrode. iieta.orgresearchgate.net In coordination polymers and MOFs containing this compound, CV can probe both the metal-centered and ligand-centered redox events, providing insights into electron transfer pathways within the material. mdpi.comresearchgate.net The shape and position of the peaks in the cyclic voltammogram can indicate the reversibility of the redox process and potential applications in electrochemical devices. frontiersin.orgresearchgate.net

Determination of Redox Potentials

The determination of redox potentials from cyclic voltammetry data is crucial for understanding the energy levels of molecular orbitals involved in electron transfer and for predicting the material's behavior in electrochemical applications. The peak potentials (Epa for anodic peak and Epc for cathodic peak) in a cyclic voltammogram are related to the formal redox potential (E°) of a reversible electron transfer process. For a reversible reaction, E° is typically approximated as the average of the anodic and cathodic peak potentials: E° ≈ (Epa + Epc) / 2. The separation between the peak potentials (ΔEp = Epa - Epc) can provide information about the reversibility of the electron transfer, with a value close to 59 mV for a one-electron reversible process at 25°C.

Electrogenerated Chemiluminescence (ECL) Studies

Electrogenerated chemiluminescence (ECL) is a technique that involves the generation of light through electrochemical reactions. It has been employed to study the redox behavior and excited-state properties of compounds, including those incorporating bipyridine ligands. ECL studies typically involve generating oxidized and reduced species, often radical ions, that undergo electron transfer to produce an excited state species which then emits light nih.govutexas.edu.